molecular formula C22H23N3O B5397493 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5397493
M. Wt: 345.4 g/mol
InChI Key: KEFIFWAERGWKCH-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for investigating the role of oxidative phosphorylation in cellular metabolism.

Mechanism of Action

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one acts as a potent inhibitor of mitochondrial complex I, which is a key enzyme involved in cellular respiration and energy production. By inhibiting complex I, 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one disrupts the electron transport chain and reduces the production of ATP, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has been shown to induce a range of biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. It has also been shown to induce changes in neurotransmitter levels and to alter the expression of genes involved in cellular metabolism and survival.

Advantages and Limitations for Lab Experiments

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one is a valuable tool for investigating the role of mitochondrial complex I in cellular metabolism and disease pathogenesis. Its ability to induce Parkinson's-like symptoms in animals makes it a valuable model for studying this disease. However, its potency and toxicity also make it a challenging compound to work with, and careful consideration must be given to dosage and experimental conditions.

Future Directions

There are many potential future directions for research involving 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new therapeutic strategies for Parkinson's disease and other neurodegenerative diseases based on the inhibition of mitochondrial complex I. Another area of interest is the use of 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one as a tool for investigating the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Further research is also needed to fully understand the biochemical and physiological effects of 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one and to develop safer and more effective methods for working with this compound.

Synthesis Methods

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the condensation of 4-(1-piperidinyl)benzaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one in the presence of a suitable catalyst. Other methods involve the use of alternative aldehydes or pyrazolones, as well as modifications to the reaction conditions.

Scientific Research Applications

5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has been used extensively in scientific research to investigate the role of mitochondrial complex I in a variety of biological processes. It has been shown to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the pathogenesis of this disease. 5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[(4-piperidin-1-ylphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17-21(22(26)25(23-17)20-8-4-2-5-9-20)16-18-10-12-19(13-11-18)24-14-6-3-7-15-24/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFIFWAERGWKCH-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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